molecular formula C4H8O B1631353 (S)-(-)-1,2-Epoxybutane CAS No. 30608-62-9

(S)-(-)-1,2-Epoxybutane

Cat. No. B1631353
CAS RN: 30608-62-9
M. Wt: 72.11 g/mol
InChI Key: RBACIKXCRWGCBB-BYPYZUCNSA-N
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Description

“(S)-(-)-1,2-Epoxybutane” is a type of organic compound known as an epoxide. Epoxides are cyclic ethers with a three-atom ring. This specific compound has a chiral center, denoted by the “(S)” in its name, which means it has a specific spatial arrangement of its atoms.



Synthesis Analysis

The synthesis of epoxides often involves the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (MCPBA). The reaction proceeds via a concerted mechanism, where the peracid transfers an oxygen atom to the alkene, forming the epoxide.



Molecular Structure Analysis

The molecular structure of “(S)-(-)-1,2-Epoxybutane” consists of a three-membered ring containing two carbon atoms and one oxygen atom. The “(S)” configuration indicates the specific arrangement of the atoms around the chiral center.



Chemical Reactions Analysis

Epoxides, including “(S)-(-)-1,2-Epoxybutane”, are highly reactive due to the strain in the three-membered ring. They can undergo reactions such as ring-opening reactions, typically in the presence of acids or bases, to form alcohols or ethers.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(-)-1,2-Epoxybutane” would depend on factors such as its molecular structure and the specific arrangement of atoms. As an epoxide, it would be expected to have properties such as being highly reactive and having a polar nature due to the presence of the oxygen atom.


Scientific Research Applications

Synthesis of Homononactic Acids

  • Scientific Field : Organic Chemistry
  • Application Summary : (S)-(-)-1,2-Epoxybutane is used as a starting material to prepare (+)- and (−)-homononactic acids . These acids are used as intermediates in the total synthesis of a cyclic antibiotic called tetranactin .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The successful synthesis of homononactic acids from (S)-(-)-1,2-Epoxybutane is a crucial step in the total synthesis of tetranactin .

Biotransformation by Nocardioides sp. strain JS614

  • Scientific Field : Biotechnology
  • Application Summary : Ethene-grown Nocardioides sp. strain JS614 can transform propene, 1-butene, and trans-2-butene to their corresponding epoxyalkanes . This process results in the production of highly enantio-enriched epoxyalkanes via stereoselective monooxygenase-mediated alkene epoxidation .
  • Methods of Application : The specific experimental procedures involve growing Nocardioides sp. strain JS614 in the presence of ethene . The cells then transform the alkenes to epoxyalkanes .
  • Results or Outcomes : R-1,2-epoxypropane, R-1,2-epoxybutane, and trans-2R,3R-epoxybutane were produced in enantiomeric excess (e.e.) of 98%, 74%, and 82%, respectively . This indicates that JS614 is a promising new biocatalyst for applications that involve enantiopure epoxide production .

Safety And Hazards

As with any chemical compound, handling “(S)-(-)-1,2-Epoxybutane” would require appropriate safety measures. Epoxides can be hazardous and may cause irritation to the skin and eyes, and may be harmful if inhaled or ingested.


Future Directions

The future directions in the study and use of “(S)-(-)-1,2-Epoxybutane” and similar compounds could involve exploring their potential applications in various fields such as organic synthesis, polymer science, and medicinal chemistry.


properties

IUPAC Name

(2S)-2-ethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBACIKXCRWGCBB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315723
Record name (2S)-2-Ethyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-1,2-Epoxybutane

CAS RN

30608-62-9
Record name (2S)-2-Ethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30608-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Ethyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-ethyl-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In U.S. Pat. No. 5,077,418 and U.S. Pat. No. 5,117,013 it is reported that the hydrogenation of vinyloxirane solutions over palladium-containing catalysts gives n-butyraldehyde as main product. For instance, hydrogenation of vinyloxirane together with tetrahydrofuran as solvent over a supported palladium catalyst (5% by weight of palladium on activated carbon) at a temperature of from 50 to 55° C. and a pressure of 3.5 bar gives after a reaction time of 3 h a hydrogenation effluent comprising 55% of n-butyraldehyde, only 27% of 1,2-butylene oxide and 9% of n-butanol. If the hydrogenation is carried out over alumina-supported palladium catalysts (5% of Pd/Al2O3), only traces of 1,2-butylene oxide are formed after 6 hours at from 25 to 55° C. and a pressure of 3.5 bar or after 4 hours at 100° C. and 20.7 bar. n-Butyraldehyde is formed as the main product with a selectivity of, respectively, 87% or 78% and quantitative conversion. The two U.S. applications also describe the hydrogenation of vinyloxirane over Raney nickel, when n-butanol is formed as the main product. The 1,2-butylene oxide yield is relatively low at 41%. The hydrogenation of vinyloxirane over a supported platinum catalyst (1% by weight of Pt/Al2O3) at 100° C. and 20.7 bar hydrogen pressure produces after 4.6 h and complete conversion only 40% of 1,2-butylene oxide and also 23% of n-butanol, 24% of butanols, 5% of crotonaldehyde and 3% of n-butyraldehyde. Other platinum catalysts give even lower 1,2-butylene oxide yields.
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Synthesis routes and methods II

Procedure details

In an autoclave having a capacity of 50 ml, the solution to be hydrogenated comprising 2.5 g of vinyloxirane and 22.5 g of tetrahydrofuran was admixed with 0.5 g of catalyst No. 1 without prior activation with hydrogen and hydrogenated with hydrogen at 25° C. and 40 bar for 8 hours while stirring. At a conversion of 100%, 91.7 mol% of 1,2-butylene oxide, 1.0 mol% of n-butyraldehyde and 2.6 mol% of n-butanol were obtained. Examples 3-22
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 3,288,867 discloses the stabilization of nitromethane by the addition thereto of a stabilizing liquid such as acetone, benzene, 1,2 butylene oxide, cyclohexanone, methylene chloride etc. to provide a safe method for the bulk transportation of nitromethane.
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Synthesis routes and methods IV

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Exemplary organic compounds having at least two reactive hydrogen-containing groups includes (1) hydroxyl group-containing compounds such as (a) diols such as ethylene glycol, propylene glycol, 1,4-butylene glycol, 1,3-butylene glycol, polyethylene glycol and polypropylene glycol; (b) polyols such as glycerine, trimethylolpropane, pentaerythritol and sorbitol; (c) polyester polyols such as polyether polyols having a molecular weight of about 500 to about 100,000 obtained by addition reaction of at least one polyhydric alcohol such as glycerine and propylene glycol to at least one alkylene oxide such as ethylene oxide, propylene oxide and 1,2-butylene oxide, polyether polyols obtained by reaction of an alkylene oxide with a polyfunctional compound such as ethylene diamine and ethanolamine and polytetramethylene glycols obtained by ring-opening polymerization of tetrahydrofuran; (d) polyester polyols such as polyester polyols having a molecular weight of about 500 to about 100,000 obtained by condensation reaction of at least one dicarboxylic acid such as succinic acid, adipic acid, sebacic acid, dimeric acid, maleic anhydride, phthalic anhydride, isophthalic acid and terephthalic acid with at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, butylene glycol, neopentyl glycol, trimethylolpropane and glycerine; (e) acrylic polyols such as acrylic polyols having a molecular weight of about 500 to about 100,000 obtained by polymerizing at least one acrylate or methacrylate having at least one hydroxyl group in the molecule such as 2-hydroxyethyl acrylate, hydroxypropyl acrylate, 2-hydroxyethyl methacrylate and hydroxypropyl methacrylate and at least one acrylate or methacrylate such as methyl acrylate, ethyl acrylate, isopropyl acrylate, n-butyl acrylate, 2-ethylhexyl acrylate, methyl methacrylate, ethyl methacrylate, isopropyl methacrylate, n-butyl methacrylate, isobutyl methacrylate, n-hexyl methacrylate and lauryl methacrylate in the presence or absence of at least one compound selected from unsaturated carboxylic acids such as acrylic acid, methacrylic acid and itaconic acid, unsaturated amides such as acrylamide, N-methylolacrylamide and diacetone acrylamide and other polymerizable monomers such as styrene, glycidyl methacrylate, vinyltoluene, acrylonitrile; (2) other hydroxyl group-containing compounds such as polybutadienes having at least two terminal hydroxyl groups, polythioether polyols, polythioester polyols, polyacetal polyols, polycarbonate polyols and polyesteramide polyols; and (3) any mixtures of at least one hydroxyl group-containing compound as described above with at least one compound having at least two reactive hydrogen containing groups selected from (a) primary or secondary amino group-containing compounds such as diamines such as ethylenediamine, trimethylenediamine, 1,2-diaminopropylenediamine, tetramethylenediamine, hexamethylenediamine, 1,4-diaminocyclohexane, xylylenediamine, trimethylhexamethylenediamine, diaminodiphenylmethane and isophoronediamine, polyamines such as diethylenetriamine, triethylenetetramine, polyamines obtained by addition reaction of at least one alkylene polyamine such as diethylenetriamine and triethylenetetramine with at least one alkylene oxide such as ethylene oxide and propylene oxide and other modified polyamines, (b) carboxyl group-containing compounds such as liquid polybutadienes having at least two terminal carboxyl groups, (c) thiol group-containing compounds such as dithiols such as ethanediol and, 1,4-butanediol, polythiols such as trithioglycerine, polyether polythiols obtained by addition reaction of at least one polythiol with at least one alkylene oxide and polythioester polythiols obtained by condensation reaction of at least one dicarboxylic acid with at least one polythiol and (d) epoxy group-containing compounds such as epoxy resins having a molecular weight of about 500 to about 100,000 such as novolac type, epichlorohydrin type, cyclic oxirane type, glycidyl ether type, glycidyl ester type, polyglycol ether type, glycol ether type, epoxidated aliphatic unsaturated compound type, epoxidated fatty acid ester type, polycarboxylic acid ester type, aminoglycidyl type or resorcin type epoxy resins.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-1,2-Epoxybutane
Reactant of Route 2
(S)-(-)-1,2-Epoxybutane
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(S)-(-)-1,2-Epoxybutane
Reactant of Route 4
Reactant of Route 4
(S)-(-)-1,2-Epoxybutane
Reactant of Route 5
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(S)-(-)-1,2-Epoxybutane
Reactant of Route 6
Reactant of Route 6
(S)-(-)-1,2-Epoxybutane

Citations

For This Compound
56
Citations
AQH Habets-Crützen, SJN Carlier, JAM De Bont… - Enzyme and microbial …, 1985 - Elsevier
Resting cells of ethene grown Mycobacterium 2W produced 1,2-epoxypropane stereospecifically from propene as revealed by optical rotation, 1 H nmr using a chiral shift reagent, and …
Number of citations: 83 www.sciencedirect.com
U Schmidt, J Werner - Journal of the Chemical Society, Chemical …, 1986 - pubs.rsc.org
The synthesis of (+)- and (–)-homononactic acid was achieved in 6 steps and 4 steps respectively starting with the reaction of 2-lithium-5-vinylfuran and (S)-(–)-1,2-epoxybutane; both …
Number of citations: 15 pubs.rsc.org
V Bekárek, OO Adeleke-Adedoyin - Collection of Czechoslovak …, 1977 - cccc.uochb.cas.cz
The used phenols were purified by distillation and were kept over P2 0 S'1, 2-Epoxybutane (Merck) was used without further modifications. The used solvents were dried, rectified and …
Number of citations: 2 cccc.uochb.cas.cz
CJ Soon, LK Woo, YN Min - Bulletin of the Korean Chemical …, 1988 - koreascience.kr
In the previous paper “, we reported that the optically-active (–)-diisopinocampheylborane [(–)-IPC, BH]-lithium chloride (1: 0.1) system reduced enantioselectively racemic 1, 2-…
Number of citations: 0 koreascience.kr
M Romański, A Pogorzelska… - Molecular …, 2019 - ACS Publications
Prodrug treosulfan, originally registered for treatment of ovarian cancer, has gained a use in conditioning prior to hematopoietic stem cell transplantation. Treosulfan converts …
Number of citations: 7 pubs.acs.org
C Weijers, MJJ Litjens, JAM De Bont - Applied microbiology and …, 1992 - Springer
A number of bacteria and yeast was screened for asymmetric reduction of prochiral chloroacetone into chiral 1-chloro-2-propanol, which is chemically convertible into chiral 1,2-…
Number of citations: 23 link.springer.com
SM Wilson, KB Wiberg, MJ Murphy… - Chirality: The …, 2008 - Wiley Online Library
The vapor‐phase optical rotation (or circular birefringence) of (S)‐1,2‐epoxybutane, (S)‐epichlorohydrin, and (S)‐epifluorohydrin has been measured at the nonresonant excitation …
Number of citations: 37 onlinelibrary.wiley.com
H Sard, RP Duffley, LR Robertson, RK Razdan - Synthesis, 1984 - thieme-connect.com
The published route 2 to (S)-1, 2-epoxybutane.(3b). requires the use of the (+)-dibenzoyl-1)-tartrate salt and reapplie-ation of the procedure described above. We found that treatment of …
Number of citations: 4 www.thieme-connect.com
M Ono, I Okura - Journal of molecular catalysis, 1990 - Elsevier
Epoxidation of alkenes were carried out with Methylosinus trichosporium (OB3b). In the epoxidation of cis- and trans-2-butenes, the corresponding epoxybutanes were produced and cis…
Number of citations: 21 www.sciencedirect.com
CR Owens, JK Karceski, TE Mattes - Applied microbiology and …, 2009 - Springer
Enantiopure epoxides are valuable intermediates in the synthesis of optically pure biologically active fine chemicals (eg, pharmaceuticals) that are often difficult to produce by chemical …
Number of citations: 20 link.springer.com

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